(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of phenyl, piperazinyl, and benzo[d]thiazolyl groups, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the ethylthio group to the phenyl ring.
Cyclization: Formation of the benzo[d]thiazole ring.
Coupling Reactions: Linking the piperazine ring to the benzo[d]thiazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of the ethylthio group to sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation of the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Material Science: Utilization in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- (3-(Methylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- (3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperidin-1-yl)methanone
Uniqueness
(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups, which may confer unique biological activities and physicochemical properties compared to its analogs.
Properties
IUPAC Name |
(3-ethylsulfanylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-2-28-16-5-3-4-14(12-16)19(25)22-8-10-23(11-9-22)20-21-17-7-6-15(24(26)27)13-18(17)29-20/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIQGORKADMZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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